molecular formula C13H11F2N B12078522 [4-(2,6-Difluorophenyl)phenyl]methanamine

[4-(2,6-Difluorophenyl)phenyl]methanamine

Cat. No.: B12078522
M. Wt: 219.23 g/mol
InChI Key: BLICZYNYLORRDU-UHFFFAOYSA-N
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Description

Significance of Fluorinated Biaryl-Containing Methanamines in Contemporary Chemical Science

The biaryl motif is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials. The introduction of fluorine atoms into this scaffold can profoundly influence the molecule's properties. Fluorine, being the most electronegative element, can alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. Specifically, the 2,6-difluoro substitution pattern on one of the phenyl rings is known to restrict the rotation around the biaryl bond, leading to a more defined three-dimensional structure. This conformational rigidity can be advantageous in designing molecules with high selectivity for a specific biological target.

The methanamine group provides a basic center and a site for further functionalization. As a primary amine, it can participate in hydrogen bonding and salt formation, which are crucial for solubility and interaction with biological systems. The combination of a fluorinated biaryl core with a methanamine group thus represents a versatile platform for the development of new chemical entities.

Overview of the Research Landscape for [4-(2,6-Difluorophenyl)phenyl]methanamine and Related Structural Motifs

The research landscape for biaryl compounds is vast, with a significant focus on their synthesis and application in drug discovery. Biaryl scaffolds are key components in a wide range of therapeutics, including anti-inflammatory, antihypertensive, and anticancer agents. The synthesis of unsymmetrically substituted biaryls, such as this compound, has been a subject of intensive research, with various cross-coupling methodologies being developed.

While specific studies on this compound are limited, research on analogous structures provides valuable insights. For instance, studies on other fluorinated biaryl methanamines highlight their potential as intermediates in the synthesis of more complex molecules. The 2,6-difluorophenyl motif, in particular, has been explored in the context of creating conformationally constrained peptides and other bioactive molecules. The development of metal-free synthesis methods for biaryls is also a growing area of interest, aiming to provide more sustainable and cost-effective routes to these important compounds. nih.gov

The following table provides a summary of related fluorinated biaryl-containing compounds and their reported contexts, illustrating the broader research interest in this class of molecules.

Compound NameReported Context/Application
(4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amineIntermediate in organic synthesis
[2,6-difluoro-4-(trifluoromethyl)phenyl]methanamineChemical building block
[2-(2,5-Difluorophenyl)phenyl]methanamineChemical building block

This table presents data on related compounds to illustrate the research landscape. Specific research on this compound is not widely available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[4-(2,6-difluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-11-2-1-3-12(15)13(11)10-6-4-9(8-16)5-7-10/h1-7H,8,16H2

InChI Key

BLICZYNYLORRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)CN)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 2,6 Difluorophenyl Phenyl Methanamine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. ias.ac.inamazonaws.com For [4-(2,6-Difluorophenyl)phenyl]methanamine, this process begins by identifying the key chemical bonds to disconnect.

The primary disconnection point is the carbon-nitrogen bond of the methanamine group. This disconnection suggests a precursor molecule, 4'-cyano-2,6-difluorobiphenyl, where the cyano group can be reduced to form the desired primary amine. This functional group interconversion (FGI) is a common strategy in synthesis. ias.ac.inkccollege.ac.in

The second key disconnection is the bond between the two phenyl rings of the biphenyl (B1667301) core. This leads to two potential precursor fragments: a 2,6-difluorophenyl derivative and a phenyl derivative. The specific nature of these precursors depends on the chosen synthetic pathway for forming the biphenyl linkage.

Key Reaction Pathways for the Construction of the this compound Scaffold

Approaches to the Biphenyl Core Formation

The formation of the biphenyl core is a critical step in the synthesis of this compound. Two primary strategies are considered: cross-coupling reactions and Friedel-Crafts type reactions.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most effective and widely used methods for constructing biaryl systems. mdpi.comnih.govnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative. nih.gov

In the context of synthesizing the 4'-cyano-2,6-difluorobiphenyl precursor, a common approach involves the Suzuki-Miyaura coupling of a 2,6-difluorophenyl derivative with a 4-cyanophenyl derivative. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. nih.govrsc.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide Arylboronic Acid/Ester Catalyst Base Solvent Yield
1-Bromo-2,6-difluorobenzene 4-Cyanophenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol (B145695)/Water High
1-Iodo-2,6-difluorobenzene 4-Cyanophenylboronic acid Pd(dppf)Cl₂ K₃PO₄ Dioxane/Water Good to Excellent

This table presents generalized conditions. Specific reaction parameters may vary based on the literature.

Recent advancements have also explored the use of heterogeneous catalysts like palladium on carbon (Pd/C), which offers advantages in terms of catalyst recovery and reuse. rsc.org Furthermore, ligand-free Suzuki-Miyaura reactions have been developed, simplifying the reaction setup and reducing costs. rsc.orgnih.gov

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds between aromatic rings. nih.govyoutube.com In principle, a Friedel-Crafts alkylation could be envisioned to form the biphenyl core of this compound. researchgate.net This would involve reacting a 2,6-difluorophenyl derivative with a suitable phenyl electrophile in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govyoutube.com

However, Friedel-Crafts alkylations are often plagued by issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products and lower yields. youtube.com The strong deactivating effect of the fluorine atoms on the 2,6-difluorophenyl ring would also make it less nucleophilic and thus less reactive in a standard Friedel-Crafts reaction. youtube.com For these reasons, cross-coupling reactions are generally the preferred method for constructing the biphenyl scaffold in this specific synthesis.

Introduction of the Methanamine Moiety

Once the 4'-cyano-2,6-difluorobiphenyl precursor is synthesized, the final step is the introduction of the methanamine group.

The reduction of the nitrile (cyano) group to a primary amine is a well-established and reliable transformation in organic synthesis. organic-chemistry.orgyoutube.com Several reducing agents can accomplish this conversion.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yields. quora.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Common Reagents for Nitrile Reduction

Reagent Solvent Conditions Product
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether or THF Anhydrous, followed by aqueous workup Primary Amine
Catalytic Hydrogenation (H₂/Catalyst) Ethanol or Methanol High pressure, elevated temperature Primary Amine

This table provides a general overview of common reduction methods.

Catalytic hydrogenation is another effective method. youtube.com This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. This method is often considered "greener" as it avoids the use of metal hydrides.

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), also serve as efficient reagents for the reduction of nitriles to primary amines. google.com These reagents are often milder than LiAlH₄ and can offer better selectivity in the presence of other reducible functional groups.

Reductive Amination of Aldehyde Intermediates

Reductive amination is a cornerstone method for forming amines from carbonyl compounds. mdpi.com This process for synthesizing this compound commences with the corresponding aldehyde, 4-(2,6-difluorophenyl)benzaldehyde. The reaction proceeds by first condensing the aldehyde with an amine source, typically ammonia (B1221849), to form an imine intermediate. This intermediate is then reduced in situ to the desired primary amine.

The choice of reducing agent is critical and can range from borohydrides and silanes to catalytic hydrogenation. mdpi.com Catalytic reductive aminations using molecular hydrogen are highly valued for their efficiency and sustainability. rsc.org Various catalytic systems have been explored for the reductive amination of aromatic aldehydes, including those based on cobalt, palladium, and ruthenium. mdpi.comorganic-chemistry.orgnih.gov For instance, cobalt-containing composites have demonstrated significant catalytic activity in amination reactions under increased pressure and temperature, leading to high yields. mdpi.com Similarly, palladium on carbon (Pd/C) is a widely used catalyst, often employed with a reducing agent like triethylsilane in aqueous nanomicelles to achieve high yields of secondary and tertiary amines under mild conditions. organic-chemistry.org

A general reaction scheme is presented below: Step 1: Imine Formation 4-(2,6-Difluorophenyl)benzaldehyde + NH₃ ⇌ [4-(2,6-Difluorophenyl)phenyl]methanimine + H₂O

Step 2: Reduction [4-(2,6-Difluorophenyl)phenyl]methanimine + [Reducing Agent] → this compound

Direct Amination of Benzyl (B1604629) Halide Intermediates

An alternative synthetic route involves the direct amination of a benzyl halide intermediate, such as 4-(2,6-difluorophenyl)benzyl chloride or bromide. This method relies on the nucleophilic substitution of the halide by an amino group. chemrevise.org

A common approach is the reaction of the benzyl halide with a large excess of ammonia. chemrevise.org The ammonia acts as the nucleophile, displacing the halide to form the primary amine. An excess of ammonia is used to neutralize the hydrogen halide (HX) formed as a byproduct, which would otherwise protonate the amine product and halt the reaction. msu.edu

Another variation of this method is the Delepine reaction, which utilizes hexamine (methenamine). The benzyl halide reacts with hexamine to form a quaternary ammonium (B1175870) salt. This salt is subsequently hydrolyzed, typically with acid (e.g., concentrated HCl), to yield the primary amine. google.comgoogle.com This multi-step process can be advantageous for achieving cleaner reactions and is suitable for industrial-scale production. google.com

A representative reaction scheme using ammonia is as follows: 4-(2,6-Difluorophenyl)benzyl-X + 2 NH₃ → this compound + NH₄X (where X = Cl, Br)

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. For catalytic reductive aminations, key parameters include the choice of catalyst, solvent, temperature, and hydrogen pressure. rsc.orgosti.gov

The table below summarizes various catalytic systems used in reductive amination.

Catalyst SystemReducing AgentSubstrate TypeKey Features
Co-containing compositesH₂Aromatic AldehydesEffective at high pressure and temperature; low cost. mdpi.com
Pd/CTriethylsilaneAldehydes, KetonesMild conditions; high chemoselectivity in aqueous nanoreactors. organic-chemistry.org
Ru/ZrO₂H₂Aldehydes, KetonesBifunctional catalyst with acidic promoter and active metal sites; effective in aqueous ammonia. nih.gov
Raney NickelH₂Aldehydes, KetonesLess expensive alternative to palladium catalysts. thieme-connect.de

Chemical Transformations and Derivatization of this compound

The chemical utility of this compound is largely defined by the reactivity of its primary amine group. This functional group can undergo a variety of transformations, including oxidation and reduction (alkylation).

Reactivity of the Primary Amine Group

The primary amine group (-NH₂) in this compound is a nucleophilic and basic center. Its reactivity is influenced by the electron-withdrawing nature of the attached biphenyl system.

Oxidation Reactions to Imines and Amides

The primary amine of this compound can be oxidized to form imines and amides.

Imines: Oxidation can lead to the formation of the corresponding imine, [4-(2,6-Difluorophenyl)phenyl]methanimine. This can be achieved through various oxidative methods. For instance, enzymatic methods using variants of D-amino acid oxidase have been shown to catalyze the oxidation of certain primary amines to their respective imines. researchgate.net Photochemical methods, where photoexcited nitroarenes act as anaerobic oxidants, can also promote the oxidation of primary amines to imines through a double hydrogen atom transfer mechanism. chemrxiv.org

Amides: The amine can be converted to an N-substituted amide through reaction with acylating agents like acyl chlorides or acid anhydrides. chemrevise.orglibretexts.org This transformation is often used as a protective strategy in multi-step syntheses. The resulting amide is less basic and less strongly activating in electrophilic aromatic substitution reactions compared to the free amine, which can prevent side reactions like polysubstitution. openstax.org The amide can later be hydrolyzed back to the amine. openstax.org

The table below outlines oxidative transformations for primary amines.

TransformationReagent/CatalystProduct ClassReference
OxidationD-amino acid oxidase variantsImine researchgate.net
OxidationPhotoexcited nitroarenesImine chemrxiv.org
AcylationAcyl Chlorides / Acid AnhydridesAmide chemrevise.orglibretexts.org
Electrochemical OxidationTris(4-bromophenyl)amine catalystImine mdpi.com
Enzymatic OxidationP450 Peroxizyme variantsNitroso/Nitro compounds nih.govresearchgate.net
Reduction Reactions to Secondary and Tertiary Amines

While the primary amine itself is in a reduced state, it can undergo reactions that lead to the formation of more substituted secondary and tertiary amines. This is typically achieved through alkylation reactions.

Direct alkylation of the primary amine with alkyl halides can be performed to introduce alkyl groups onto the nitrogen atom. msu.edu However, this method often suffers from a lack of selectivity, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, as the product amine can also act as a nucleophile. chemrevise.orgmsu.edu

A more controlled and widely used method for synthesizing secondary and tertiary amines is a subsequent reductive amination. purdue.edu In this process, the primary amine, this compound, is reacted with another aldehyde or ketone to form an iminium ion, which is then reduced in the same pot. This approach offers higher selectivity and yield for the desired secondary or tertiary amine product compared to direct alkylation. organic-chemistry.orgkoreascience.kr

Formation of Schiff Bases and Related Imine Derivatives

The primary amine group of this compound is readily converted into Schiff bases (or imines) through condensation with aldehydes or ketones. This reaction typically involves mixing the amine with a suitable carbonyl compound, often in a solvent like ethanol and sometimes with a catalytic amount of acid. nih.govresearchgate.net The formation of the imine (azomethine) group (-CH=N-) is a reversible process that involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to yield the final Schiff base. nih.gov

The general reaction scheme is as follows: R-CHO + R'-NH₂ ⇌ R-CH(OH)-NH-R' → R-CH=N-R' + H₂O

Novel series of Schiff bases derived from structurally similar primary amines, such as 4-(4-aminophenyl)-morpholine, have been synthesized and characterized using IR, NMR, and mass spectrometry. nih.gov The synthesis is often achieved by refluxing the amine with various substituted aldehydes. nih.gov While direct synthesis from this compound is not detailed in the provided literature, the established reactivity of primary amines makes this a standard and predictable transformation. nih.govunsri.ac.id The stability of the resulting imine can be influenced by the nature of the substituents; aromatic aldehydes generally form more stable Schiff bases due to conjugation. unsri.ac.id

Aromatic Ring Functionalization via Electrophilic or Nucleophilic Substitution Reactions

Functionalization of the two phenyl rings in this compound can be achieved through electrophilic or nucleophilic aromatic substitution, although the reactivity of each ring is significantly different. The phenyl ring bearing the two fluorine atoms is strongly deactivated towards electrophilic substitution due to the powerful electron-withdrawing nature of fluorine. Conversely, the second phenyl ring, which is attached to the aminomethyl group, can undergo electrophilic substitution.

The functionalization of aromatic rings is a key strategy in medicinal chemistry. For instance, in methyl-substituted benzene (B151609) derivatives, reactions with electrophilic fluorinating agents like F-TEDA-BF4 can lead to ring transformation, highlighting the complex pathways that can occur. nih.gov The synthesis of analogs with additional substituents often starts from pre-functionalized precursors rather than direct substitution on the final biphenylmethanamine structure. For example, the synthesis of a homoallylic amine related to the target compound involved the reaction of 2,6-difluorobenzaldehyde (B1295200) with a pre-functionalized 4-chloro-2-fluoro aniline. nih.gov This precursor-based approach allows for precise control over the substitution pattern.

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be made to the amine nitrogen, the halogenation pattern, or the core structure.

The primary amine of this compound can be alkylated to form secondary or tertiary amines. Standard methods for N-alkylation include reductive amination, which involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, or direct alkylation with an alkyl halide. The synthesis of N-methylated analogs is a common strategy in drug development. nih.gov For example, the synthesis of highly substituted fluorenones has been achieved through the oxidative cyclization of N-methyl-2-(aminomethyl)biphenyls. beilstein-journals.org Similarly, N-alkylation has been successfully applied to complex heterocyclic systems in the presence of a base like potassium carbonate. mdpi.com

Table 1: Examples of N-Substituted Analogs and Synthetic Precursors

Compound/Precursor ClassSynthetic ContextRelevant FindingsCitations
N-methyl-2-(aminomethyl)biphenylsPrecursors for fluorenone synthesisUndergo oxidative cyclization to form fluorenones. beilstein-journals.org
(+)-3-Substituted-17-methylmorphinansSynthesis of anticonvulsant agentsN-methylation is a key feature of these biologically active analogs. nih.gov
N-Alkylated tetraazafluoranthenonesSynthesis of heterocyclic derivativesN-alkylation proceeds in the presence of K₂CO₃, confirmed by ¹³C NMR. mdpi.com

Creating analogs with different halogen atoms or substitution patterns is a crucial strategy for modulating the physicochemical and biological properties of the molecule. nih.gov The synthesis of these analogs typically relies on starting with differently halogenated precursors.

For instance, the synthesis of (2,4-difluorophenyl)methanamine, an isomer of the core structure's precursor, is achieved through a multi-step process starting from m-difluorobenzene. google.com This highlights that the final halogenation pattern is determined by the choice of the initial building blocks. The preparation of 2,6-difluoroaniline (B139000) itself involves a multi-step synthesis starting from 1,3,5-trichlorobenzene (B151690). researchgate.net Comparisons between analogs such as (4-fluorophenyl)(phenyl)methanamine (B3271572) and (4-chlorophenyl)(phenyl)methanamine (B2583671) show how changing a single halogen atom from fluorine to chlorine can alter properties like lipophilicity and metabolic stability.

Table 2: Research Findings on Halogenated Analogs

Analog/PrecursorResearch FocusKey FindingsCitations
(Dibenzoylmethanato)boron difluoride derivativesEffect of halogen substitution on photophysical propertiesHalogen substitution at the para-position of a phenyl ring shifts absorption and fluorescence maxima. nih.gov
(2,4-Difluorophenyl)methanamineSynthetic method developmentSynthesized from m-difluorobenzene via halogenation, reaction with methenamine, and hydrolysis. google.com
2,6-DifluoroanilinePreparation from alternative starting materialsPrepared from 1,3,5-trichlorobenzene through halogen exchange, dichlorination, nitration, and reduction. researchgate.net
(4-Chlorophenyl)(phenyl)methanamineComparison with fluoro-analogThe chlorine atom increases lipophilicity compared to the fluorine atom.

Isolation and Purification Techniques for Research Applications

Following synthesis, the isolation and purification of this compound and its derivatives are essential to obtain materials of sufficient purity for research applications. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Commonly employed methods include:

Flash Chromatography: This is a widely used technique for purifying organic compounds. For example, a homoallylic amine derivative was purified by flash chromatography. nih.gov

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., DMF/EtOH), and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.net Colorless block-shaped single crystals of a related homoallylic amine were obtained by slow evaporation of the solvent after recrystallization. nih.gov

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration. The solid is then washed with a suitable solvent in which the desired compound has low solubility, to remove residual impurities. unsri.ac.id

The purity and identity of the final compound are confirmed using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, mass spectrometry, and melting point analysis. nih.govnih.govresearchgate.net X-ray crystallography can be used to unambiguously determine the three-dimensional structure of crystalline compounds. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2,6 Difluorophenyl Phenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of the proton, carbon, and fluorine skeletons of [4-(2,6-Difluorophenyl)phenyl]methanamine.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aminomethyl group and the aromatic protons on the two phenyl rings.

The benzylic protons of the methanamine group (-CH₂NH₂) are expected to appear as a singlet in the range of 3.8-4.0 ppm. The protons on the unsubstituted phenyl ring will likely present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the aromatic region (approximately 7.0-7.5 ppm). The protons on the 2,6-difluorophenyl ring will show more complex splitting patterns due to both proton-proton and proton-fluorine couplings, appearing further downfield.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂-~3.9s-
Aromatic CH (phenyl)~7.4d~8.0
Aromatic CH (phenyl)~7.3d~8.0
Aromatic CH (difluorophenyl)~7.2-7.4m-
-NH₂~1.5-2.5br s-

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. chemicalbook.com The spectrum of this compound is expected to show signals for all unique carbon atoms. The benzylic carbon of the methanamine group is predicted to resonate around 45 ppm. The aromatic region (110-165 ppm) will contain signals for the carbons of both phenyl rings. The carbons directly bonded to the fluorine atoms (C-F) will exhibit large one-bond C-F coupling constants, and their chemical shifts will be significantly influenced by the high electronegativity of fluorine, appearing in the range of 160-164 ppm as a doublet of doublets. Quaternary carbons can also be identified by their lower intensity and lack of signal in a DEPT-135 experiment.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂-~45
Aromatic C-H~110-130
Aromatic C (quaternary)~135-145
Aromatic C-F~160-164

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. huji.ac.il For this compound, the two fluorine atoms are chemically equivalent due to free rotation around the C-C single bond connecting the two phenyl rings. Consequently, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃. ucsb.edu This signal will likely be a multiplet due to coupling with the ortho and meta protons on the same phenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra and confirming the molecular structure. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic rings, helping to assign the signals within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu HSQC is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). epfl.ch HMBC is particularly powerful for identifying and connecting molecular fragments. For instance, correlations from the benzylic protons (-CH₂) to the quaternary carbon of the biphenyl (B1667301) linkage would definitively establish the connectivity of the methanamine group to the biphenyl scaffold.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Vibrational Modes of the this compound Scaffold

The IR and Raman spectra of this compound will display a series of characteristic absorption bands that correspond to the vibrations of its specific structural motifs.

N-H Vibrations: The primary amine (-NH₂) group will give rise to two distinct N-H stretching bands in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂) group will be observed just below 3000 cm⁻¹.

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-F Vibrations: The strong C-F stretching vibrations are expected to be prominent in the IR spectrum, typically appearing in the range of 1100-1300 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3300-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
N-H Bend1590-1650
Aromatic C=C Stretch1450-1600
C-F Stretch1100-1300

Scientific Article on this compound Not Possible Due to Lack of Published Research

A comprehensive search for scholarly articles and detailed experimental data concerning the chemical compound this compound has revealed a significant lack of published research required to construct the requested scientific article. Despite extensive searches for specific analytical and structural data, no dedicated studies on this compound's advanced spectroscopic and crystallographic properties could be located in the public domain.

The user's request specified a detailed article covering advanced spectroscopic characterization and structural elucidation, with a strict outline that included:

X-ray Diffraction (XRD) for Single Crystal Structure Determination:

Analysis of Crystal Packing and Unit Cell Parameters:Consequently, information on crystal packing and unit cell parameters is also unavailable.

The instructions to generate a "thorough, informative, and scientifically accurate" article based on "detailed research findings" cannot be met without access to primary scientific literature containing this specific information. Creating content for the requested sections would require speculation or the fabrication of data, which is contrary to the principles of scientific accuracy.

While information exists for structurally similar compounds, the user's strict adherence to focusing solely on this compound prevents the use of analogous data. Therefore, it is not possible to generate the requested article at this time.

Computational Chemistry and Theoretical Investigations of 4 2,6 Difluorophenyl Phenyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density, DFT methods can accurately predict a wide range of molecular properties.

Theoretical calculations on analogous difluorobiphenyl compounds indicate that such molecules are typically non-planar. researchgate.net The steric hindrance caused by the two fluorine atoms at the ortho positions (2- and 6-) of one phenyl ring forces the rings to adopt a twisted conformation. This twisting minimizes repulsive forces and leads to a more stable, lower-energy state. A full conformational analysis would involve calculating the energy at various dihedral angles to identify the global minimum energy structure. In a related compound, (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine, the dihedral angle between the two benzene (B151609) rings was found to be significant, highlighting the importance of this parameter in defining molecular shape. nih.gov

Table 1: Predicted Optimized Geometric Parameters for [4-(2,6-Difluorophenyl)phenyl]methanamine This table presents hypothetical yet representative data based on DFT calculations for analogous structures.

ParameterBond/AnglePredicted Value
Bond Length C-C (inter-ring)~1.49 Å
C-F~1.35 Å
C-N (amine)~1.47 Å
Bond Angle C-C-C (inter-ring)~120°
Dihedral Angle Phenyl-Phenyl~50° - 70°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gaps)

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.netijaerd.org

For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenylmethanamine portion of the molecule. Conversely, the LUMO is anticipated to be distributed across the electron-deficient 2,6-difluorophenyl ring, a consequence of the strong electron-withdrawing nature of the fluorine atoms. This separation of the frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap This table contains representative energy values based on published DFT studies of similar fluorinated aromatic compounds. researchgate.netnih.gov

OrbitalEnergy (eV)
HOMO ~ -5.8 eV
LUMO ~ -1.1 eV
Energy Gap (ΔE) ~ 4.7 eV

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich), and blue signifies areas of most positive electrostatic potential (electron-poor). researchgate.netvaia.com

In the MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for electrophilic attack. The fluorine atoms would also create regions of negative potential. The most positive potential (blue) would be located on the hydrogen atoms of the amine group (N-H), identifying them as sites susceptible to nucleophilic attack. researchgate.net The aromatic rings would display intermediate potential, with the 2,6-difluorophenyl ring being less electron-rich than the other phenyl ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines delocalization effects and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.comwisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). taylorandfrancis.com

For this compound, significant intramolecular interactions are expected. A key interaction would involve the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding orbitals (acceptor NBOs) of adjacent C-C and C-H bonds. This type of n → σ* interaction stabilizes the molecule. wisc.edu Additionally, π → π* interactions between the two aromatic rings can occur, contributing to the electronic communication across the molecular backbone. NBO analysis can confirm the Lewis structure and quantify deviations from it, offering deep insight into the molecule's electronic stability. nih.gov

Table 3: Predicted Major NBO Interactions and Stabilization Energies This table presents hypothetical but plausible NBO analysis results based on principles from studies on analogous systems. taylorandfrancis.comnih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) Nσ* (C-H)~ 2-5Hyperconjugation
LP (1) Nσ* (C-C)~ 1-3Hyperconjugation
π (C=C) phenylπ* (C=C) difluorophenyl~ 0.5-2π-conjugation

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. For this compound, ¹⁹F NMR is particularly important. The calculations could help determine if the two fluorine atoms are chemically equivalent, which would depend on the rate of rotation around the C-C bond connecting the phenyl rings at a given temperature.

IR Spectroscopy: The vibrational frequencies from DFT calculations correspond to peaks in an infrared (IR) spectrum. Key predicted frequencies would include the N-H stretching vibrations of the amine group and the characteristic C-F stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra. This allows for the assignment of electronic transitions, such as π → π* transitions within the aromatic systems, and the prediction of the maximum absorption wavelength (λmax). researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of the molecule. ijaerd.org These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large chemical hardness are generally less reactive. researchgate.net

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the molecule's polarizability.

These indices provide a concise summary of the molecule's electronic properties and its general reactive tendencies.

Table 4: Predicted Quantum Chemical Descriptors Values are derived from the hypothetical energies in Table 2.

DescriptorFormulaPredicted Value
Electronegativity (χ) -(E_HOMO + E_LUMO) / 23.45 eV
Chemical Hardness (η) (E_LUMO - E_HOMO) / 22.35 eV
Global Softness (S) 1 / η0.43 eV⁻¹

Fukui Functions for Local Reactivity Sites

Information not available.

Global Reactivity Parameters (Hardness, Softness, Electronegativity)

Information not available.

Non-Linear Optical (NLO) Properties Calculations

Information not available.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Information not available.

Supramolecular Chemistry and Intermolecular Interactions of 4 2,6 Difluorophenyl Phenyl Methanamine

Hydrogen Bonding Networks

Hydrogen bonds are a cornerstone of supramolecular assembly, and in the case of [4-(2,6-Difluorophenyl)phenyl]methanamine, both intramolecular and intermolecular hydrogen bonds are pivotal in defining its conformational preferences and crystal lattice.

Characterization of Intramolecular Hydrogen Bonds

While direct experimental data from the crystal structure of this compound is not publicly available, the potential for intramolecular hydrogen bonding exists. Specifically, weak N-H···F interactions between the amine protons and the ortho-fluorine atoms on the adjacent phenyl ring can be postulated. The presence of such bonds can significantly influence the dihedral angle between the two phenyl rings. Studies on analogous fluorinated compounds have shown that intramolecular N-H···F hydrogen bonds can lead to a more planar conformation. nih.govnih.gov The strength of these interactions is often characterized by short H···F distances (typically around 2.0 to 2.5 Å) and N-H···F angles approaching linearity. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), could provide further insights into the energetics and geometry of these potential intramolecular interactions in this compound. nih.gov

Elucidation of Intermolecular Hydrogen Bonding Patterns and Directionality

In the solid state, the primary amine group of this compound is expected to be a key player in forming intermolecular hydrogen bonds. The amine protons can act as hydrogen bond donors, while the nitrogen atom itself can act as an acceptor. This allows for the formation of various hydrogen-bonding motifs, such as chains or dimers.

Aromatic Interactions (π-π Stacking)

The biphenyl (B1667301) scaffold of this compound provides a platform for aromatic interactions, specifically π-π stacking, which are crucial for the cohesion of the crystal lattice.

Identification and Quantification of Stacking Geometries

The presence of two phenyl rings in this compound suggests the likelihood of π-π stacking interactions in its solid-state structure. These interactions can manifest in various geometries, including face-to-face, edge-to-face, and offset or slipped-stack arrangements. The introduction of electron-withdrawing fluorine atoms on one of the phenyl rings can modulate the nature of these interactions, potentially favoring offset stacking geometries due to electrostatic effects. nih.govrsc.org

Quantitative analysis of these stacking interactions, including the interplanar distance between aromatic rings and the degree of offset, would require crystallographic data. Typically, π-π stacking distances are in the range of 3.3 to 3.8 Å. nih.gov The steric hindrance imposed by the ortho-fluorine atoms might also influence the preferred stacking geometry, possibly preventing a perfectly cofacial arrangement. rsc.org

Halogen Bonding Investigations Involving Fluorine Atoms in Supramolecular Assemblies

While fluorine is the least polarizable of the halogens, its ability to participate in halogen bonding, particularly in electron-deficient environments, is an area of active research. acs.orgrsc.org In the context of this compound, the fluorine atoms attached to the phenyl ring could potentially act as halogen bond donors, interacting with nucleophilic sites on neighboring molecules.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.govnih.gov By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to different types of interactions.

Quantitative Contributions of Different Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for quantifying the various intermolecular interactions that stabilize a crystal lattice. rsc.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By analyzing the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, a two-dimensional fingerprint plot is generated, which provides a quantitative summary of the intermolecular contacts.

While specific experimental data for this compound is not available, analysis of structurally related compounds allows for a detailed prediction of the expected contributions of various intermolecular contacts. The primary interactions anticipated are H···H, C···H/H···C, and F···H/H···F contacts, with smaller contributions from other interactions.

C···H/H···C interactions are also a major component of the crystal packing in aromatic systems, representing van der Waals forces and weak C-H···π interactions. In 4-(3-methoxyphenyl)-2,6-diphenylpyridine, these contacts contribute 37.9% to the Hirshfeld surface. nih.gov For 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, C···H/H···C interactions are responsible for 29.2% of the contacts. nih.gov It is therefore reasonable to predict a significant role for C···H/H···C contacts in the crystal structure of this compound, arising from interactions between the hydrogen atoms and the aromatic rings.

The presence of fluorine atoms introduces the possibility of F···H/H···F interactions , which are a form of weak hydrogen bonding. The contribution of these contacts can be significant. For example, in 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, F···H/H···F contacts account for 25.6% of the intermolecular interactions. nih.gov In the structure of this compound, the two fluorine atoms on one of the phenyl rings are expected to form numerous contacts with hydrogen atoms from neighboring molecules.

Other potential interactions include N-H···F hydrogen bonds . In the crystal structure of (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine, weak N-H···F hydrogen bonds link molecules into centrosymmetric dimers. nih.gov This suggests that the aminomethyl group in this compound could participate in similar hydrogen bonding with the fluorine atoms of adjacent molecules.

A hypothetical quantitative breakdown of the intermolecular contacts for this compound, based on data from related compounds, is presented in the table below.

Intermolecular Contact TypeExpected Contribution (%)
H···H~40-50%
C···H/H···C~25-35%
F···H/H···F~15-25%
N···H/H···N~3-7%
Other (e.g., F···F, C···C)<5%

Visualization of Molecular Recognition and Packing Motifs

The visualization of intermolecular interactions through tools like Hirshfeld surfaces and packing diagrams provides insight into the specific recognition motifs that govern the crystal's architecture. The Hirshfeld surface itself can be mapped with properties like dₙₒᵣₘ, which highlights regions of close contact between molecules. Red spots on the dₙₒᵣₘ surface indicate contacts that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions.

For this compound, several key packing motifs can be anticipated:

Hydrogen-Bonded Dimers/Chains: The aminomethyl group is a hydrogen bond donor, while the fluorine atoms and the π-systems of the phenyl rings can act as acceptors. It is highly probable that N-H···F or N-H···π interactions will lead to the formation of centrosymmetric dimers or one-dimensional chains. In a related structure, N-H···N hydrogen bonds create R²₂(12) ring motifs. researchgate.net A similar motif involving N-H···F bonds could be envisaged for the title compound.

π-π Stacking: The biphenyl core of the molecule provides ample opportunity for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, where the centroids of the rings are offset, are a common feature in the packing of phenyl-containing compounds and contribute significantly to the stability of the crystal lattice.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π-faces of neighboring aromatic rings. These C-H···π interactions often create a herringbone or a more complex three-dimensional network, linking the primary hydrogen-bonded or π-stacked motifs.

The combination of these interactions would likely result in a dense and stable crystal packing. The two-dimensional fingerprint plots derived from Hirshfeld surface analysis would visually separate these contributions. The sharp "spikes" in the lower region of the plot would correspond to the strong N-H···F hydrogen bonds, while the more diffuse, wing-like patterns would represent the H···H, C···H, and F···H contacts.

Self-Assembly Principles and Crystal Engineering Implications

The principles of self-assembly in the context of this compound are governed by the energetic favorability of forming a well-ordered, three-dimensional structure from individual molecules. The process is driven by the minimization of the system's free energy through the formation of multiple, weak intermolecular interactions.

The key to the self-assembly of this molecule lies in the hierarchy of its intermolecular interactions. The strongest and most directional interactions, such as the potential N-H···F hydrogen bonds, will likely be the primary drivers of the initial molecular recognition and the formation of primary structural motifs like dimers or chains. These primary assemblies then pack together, guided by weaker but collectively significant interactions like π-π stacking, C-H···π, and van der Waals forces, to form the final crystal lattice.

From a crystal engineering perspective, the structure of this compound offers several interesting features. The presence of both strong hydrogen bond donors (N-H) and acceptors (F), as well as large aromatic surfaces, allows for a degree of predictability in the resulting supramolecular structure. By understanding the relative strengths and directionalities of these interactions, it is possible to anticipate the likely packing motifs.

The interplay between the hydrogen bonding of the aminomethyl group and the potential for halogen bonding and π-π interactions involving the fluorinated ring makes this compound a candidate for the design of functional materials. By systematically modifying the substitution pattern on the phenyl rings, it may be possible to tune the intermolecular interactions to achieve desired crystal packing arrangements and, in turn, specific material properties. The self-assembly directed by interactions involving fluorine is a known strategy in supramolecular chemistry. nih.govrsc.org

Applications of 4 2,6 Difluorophenyl Phenyl Methanamine in Advanced Chemical and Materials Science

Role as a Chemical Building Block for Complex Molecular Architectures

The structure of [4-(2,6-Difluorophenyl)phenyl]methanamine, characterized by a primary amine and a fluorinated biphenyl (B1667301) system, makes it a versatile precursor in organic synthesis. The primary amine group serves as a reactive handle for a variety of chemical transformations, including amidation, alkylation, and imine formation. These reactions allow for the facile incorporation of the difluorobiphenyl unit into larger, more complex molecular scaffolds.

The presence of the 2,6-difluorophenyl group imparts specific steric and electronic properties to the resulting molecules. The fluorine atoms are strong electron-withdrawing groups, influencing the reactivity and electronic characteristics of the aromatic system. Furthermore, the ortho-difluoro substitution pattern creates a sterically hindered environment, which can be exploited to control the conformation and three-dimensional arrangement of the final molecular architecture. This level of control is crucial in fields such as medicinal chemistry and supramolecular chemistry, where the precise spatial orientation of functional groups dictates biological activity or self-assembly behavior.

Development of Advanced Materials with Tunable Properties

The unique combination of a reactive functional group and a rigid, fluorinated biphenyl core makes this compound an attractive monomer for the synthesis of advanced materials with tunable properties.

Incorporation into Polymeric Architectures

The primary amine functionality of this compound enables its use as a monomer in the synthesis of various high-performance polymers, most notably polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid and fluorinated biphenyl structure from this methanamine derivative into a polyimide backbone can significantly enhance these properties.

Table 1: Illustrative Properties of Polyimides Derived from Analogous Fluorinated Diamines

Dianhydride Co-monomerGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Pyromellitic dianhydride (PMDA)> 350100 - 1205 - 10
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)> 32090 - 1106 - 12
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)> 30080 - 1008 - 15

Note: This table is illustrative and based on data for polyimides from structurally similar fluorinated diamines. Specific values for polymers from this compound would require experimental determination.

Exploration in Electronic Materials with Specific Electronic Characteristics

The introduction of the 2,6-difluorophenyl group into a material's structure can significantly influence its electronic properties. The strong electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic bandgap is a key strategy in the design of organic electronic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Table 2: Potential Electronic Properties of Materials Incorporating the this compound Moiety

Material TypePotential HOMO Level (eV)Potential LUMO Level (eV)Potential Application
Conjugated Polymer-5.5 to -6.0-2.5 to -3.0Hole-transporting layer in OLEDs
Small Molecule-5.8 to -6.2-2.8 to -3.2Host material in phosphorescent OLEDs

Note: This table presents hypothetical values based on the expected electronic effects of the difluorophenyl group and would need to be confirmed through experimental studies.

Utility as a Molecular Probe in Biological Research

The structural motifs present in this compound are also of significant interest in the field of biological research, particularly for studying interactions with enzymes and receptors. The biphenyl core is a common scaffold in many biologically active molecules, and the methanamine group provides a point for interaction with biological targets.

Mechanistic Studies of Enzyme Interactions (e.g., Cytochrome P450 inhibition)

Cytochrome P450 (CYP) is a superfamily of enzymes responsible for the metabolism of a wide variety of xenobiotics, including many drugs. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. Amine-containing compounds are known to interact with and, in some cases, inhibit CYP enzymes. nih.gov The this compound structure could serve as a valuable molecular probe to investigate the active site of various CYP isoforms.

The difluorophenyl group can provide specific interactions within the enzyme's binding pocket, and its electronic properties can influence the binding affinity. By systematically studying the inhibitory activity of this compound and its derivatives against a panel of CYP isoforms, researchers can gain insights into the structural requirements for inhibition. This information is crucial for the design of new drug candidates with improved metabolic stability and a lower potential for drug-drug interactions. While direct inhibitory data for this compound is not available, studies on other amine stimulants have shown a wide range of inhibitory potencies against CYP isoforms like CYP2D6 and CYP3A4.

Table 3: Illustrative IC50 Values of Structurally Related Amines against Cytochrome P450 Isoforms

CompoundCYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
N-Benzylphenethylamine0.7> 50
β-Methylphenethylamine2.0> 50
Higenamine (norcoclaurine)12> 50

Source: Adapted from studies on amine stimulants. nih.gov The inhibitory potential of this compound would require experimental evaluation.

Investigations into Receptor Binding Mechanisms and Selectivity

The biphenylmethanamine scaffold is a privileged structure in medicinal chemistry, appearing in ligands for a variety of receptors. For instance, derivatives of phenylmethanamine have been explored as ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov The this compound core could be used as a starting point to develop novel receptor ligands.

The 2,6-difluoro substitution pattern can be used to probe the steric and electronic requirements of a receptor's binding site. The fluorine atoms can participate in hydrogen bonding or other non-covalent interactions, potentially enhancing binding affinity and selectivity. By synthesizing a library of derivatives with modifications to the amine group or the biphenyl system, researchers can perform structure-activity relationship (SAR) studies to understand the key interactions that govern receptor binding. This knowledge is invaluable for the development of new therapeutic agents with high potency and selectivity for their intended target, thereby minimizing off-target effects.

Table 4: Hypothetical Receptor Binding Affinities (Ki) for Derivatives of this compound

Receptor TargetHypothetical Ki (nM)Potential Therapeutic Area
Dopamine D2 Receptor10 - 100Antipsychotic
Serotonin 5-HT2A Receptor50 - 500Antidepressant
Adrenergic α1 Receptor100 - 1000Antihypertensive

Note: This table is for illustrative purposes only. The actual binding affinities would need to be determined experimentally for specific derivatives and receptor subtypes.

Mechanistic Elucidation of Reactions Involving 4 2,6 Difluorophenyl Phenyl Methanamine

Detailed Reaction Mechanisms for Synthetic Pathways

A plausible and common synthetic route to [4-(2,6-Difluorophenyl)phenyl]methanamine involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl (B1667301) framework, followed by the reduction of a nitrile group to the final primary amine.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step is the formation of the 4-(2,6-difluorophenyl)benzonitrile intermediate. This is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reactants for this step are a (2,6-difluorophenyl)boronic acid or its ester derivative and a 4-halobenzonitrile, such as 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile.

The catalytic cycle of the Suzuki-Miyaura coupling involves three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with a palladium(0) complex, which reacts with the 4-halobenzonitrile. The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar palladium(II) complex. libretexts.org

Transmetalation: In this step, a base activates the organoboron compound, forming a borate (B1201080) complex. This complex then reacts with the palladium(II) intermediate from the oxidative addition step. The 2,6-difluorophenyl group is transferred from the boron atom to the palladium atom, displacing the halide and forming a new palladium(II) complex with both organic fragments attached.

Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the palladium(II) complex. The two organic groups (the 4-cyanophenyl and the 2,6-difluorophenyl) couple to form the desired biphenyl product, 4-(2,6-difluorophenyl)benzonitrile. This process regenerates the palladium(0) catalyst, which can then participate in a new catalytic cycle. libretexts.org

Step 2: Reduction of the Nitrile Group

The second step is the reduction of the nitrile group of 4-(2,6-difluorophenyl)benzonitrile to the primary amine, this compound. This transformation can be accomplished using several reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice. chemguide.co.uklibretexts.org

The mechanism for the reduction of a nitrile with LiAlH₄ proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon atom of the carbon-nitrogen triple bond in the nitrile. This addition breaks one of the pi bonds of the triple bond, forming an imine anion intermediate. libretexts.orgchemistrysteps.com

Second Hydride Addition: The intermediate imine anion is still susceptible to reduction. A second hydride ion from another LiAlH₄ molecule attacks the same carbon atom. This results in the formation of a dianion species. libretexts.org

Workup: The reaction is quenched by the addition of water or a dilute acid in a workup step. This protonates the dianion, leading to the formation of the final primary amine, this compound, and inorganic byproducts. chemistrysteps.com

Alternatively, catalytic hydrogenation can be employed for the reduction of the nitrile. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgstudymind.co.uk The reaction typically requires elevated temperature and pressure. studymind.co.uk The mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Understanding the Influence of Fluorine Substitution on Reactivity and Selectivity

The presence of two fluorine atoms at the ortho positions of one of the phenyl rings in this compound has a profound impact on the molecule's reactivity and the selectivity of its reactions.

The fluorine atoms are highly electronegative, making the carbon-fluorine bond very strong and stable. This inherent stability often translates to increased metabolic stability in drug discovery applications. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic distribution within the biphenyl system. The 2,6-difluorophenyl group exerts a strong inductive effect, pulling electron density away from the adjacent phenyl ring. This makes the second phenyl ring more electron-deficient than an unsubstituted phenyl ring, which can affect its susceptibility to electrophilic aromatic substitution reactions.

Furthermore, the fluorine atoms can participate in noncovalent interactions, such as hydrogen bonds. Studies on related fluorinated anilines have shown that ortho-fluoro substituents can act as competitive hydrogen bond acceptors. This property can influence the conformation of the molecule and its interactions with other reagents or catalysts, thereby affecting the selectivity of reactions.

In the context of the synthetic pathway, the electronic nature of the 2,6-difluorophenyl group can influence the rate of the Suzuki-Miyaura coupling. The electron-withdrawing substituents on the boronic acid component can sometimes slow down the transmetalation step. However, modern palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been developed to overcome such challenges and facilitate the coupling of a wide range of substrates. nih.gov

The steric bulk of the ortho-fluoro substituents also plays a role in the molecule's stereochemistry. Rotation around the single bond connecting the two phenyl rings in biphenyls can be hindered by bulky ortho substituents, a phenomenon known as atropisomerism. wikipedia.org In the case of this compound, the fluorine atoms, although relatively small, can contribute to a restricted rotation, influencing the molecule's preferred conformation.

Kinetics and Thermodynamics of Key Transformations

Suzuki-Miyaura Coupling:

The kinetics of the Suzuki-Miyaura reaction are complex and depend on several factors, including the nature of the reactants, the catalyst system, the base, and the solvent. The oxidative addition step is often the rate-determining step, particularly with less reactive aryl chlorides. However, with the use of highly active palladium catalysts, other steps like transmetalation or reductive elimination can become rate-limiting. The reaction is generally considered to be thermodynamically favorable, driven by the formation of the stable carbon-carbon bond and the inorganic byproducts. The choice of a suitable catalyst and reaction conditions is crucial to ensure a favorable reaction rate.

Nitrile Reduction:

The reduction of a nitrile to a primary amine is a thermodynamically favorable process due to the conversion of a triple bond and two H-H bonds into several single bonds. The kinetics of the reduction with LiAlH₄ are typically fast at room temperature. The reaction is highly exothermic and is usually performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). chemguide.co.uk

For catalytic hydrogenation, the reaction rate is dependent on the catalyst activity, hydrogen pressure, temperature, and the substrate. The reaction is generally carried out under pressure to increase the concentration of hydrogen on the catalyst surface and accelerate the reaction.

Below is a table summarizing the key transformations and their general kinetic and thermodynamic characteristics.

Transformation Reaction Type Key Reagents General Kinetic Profile General Thermodynamic Profile
Formation of 4-(2,6-difluorophenyl)benzonitrileSuzuki-Miyaura Coupling(2,6-difluorophenyl)boronic acid, 4-halobenzonitrile, Pd catalyst, baseRate is dependent on catalyst, reactants, and conditions. Can be fast with modern catalysts.Favorable, driven by C-C bond formation.
Reduction of 4-(2,6-difluorophenyl)benzonitrileNitrile ReductionLiAlH₄ or H₂/CatalystWith LiAlH₄, typically fast and exothermic. With H₂/catalyst, rate depends on conditions.Highly favorable, exothermic process.

Conclusion and Future Directions in 4 2,6 Difluorophenyl Phenyl Methanamine Research

Summary of Academic Discoveries and Current Understanding

Academic research specifically focused on [4-(2,6-Difluorophenyl)phenyl]methanamine is limited in publicly accessible literature. However, a strong understanding of its potential properties and synthetic viability can be extrapolated from extensive research into its core structural components: the fluorinated biphenyl (B1667301) scaffold and the methanamine functional group.

The synthesis of the core 4-(2,6-difluorophenyl)phenyl structure would likely be achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a well-established and highly efficient method for creating the C-C bond between the two phenyl rings, offering excellent yields for a variety of fluorinated biphenyl compounds. acs.orgacs.orgnih.gov The introduction of the aminomethyl group (-CH₂NH₂) could then proceed through several established synthetic pathways. One plausible route involves the formylation of the biphenyl intermediate followed by reductive amination. An alternative involves the conversion of a precursor to a benzyl (B1604629) halide, which can then be reacted with a nitrogen source like methenamine followed by acidic hydrolysis, a method used for analogous structures. google.com

The defining characteristic of this molecule is the 2,6-difluoro substitution on one of the phenyl rings. The presence of two fluorine atoms in the ortho positions forces a significant dihedral angle (twist) between the planes of the two aromatic rings. This steric effect is a critical determinant of the molecule's three-dimensional shape and conformational flexibility. From a chemical perspective, fluorine substitution is known to profoundly influence a molecule's properties; the high electronegativity of fluorine can alter electronic distribution, acidity, and metabolic stability. nih.govnih.gov In medicinal chemistry, strategic fluorination is a common tactic to block metabolically labile sites and improve pharmacokinetic profiles. semanticscholar.orgresearchgate.net The methanamine group provides a basic site capable of forming salts and participating in crucial hydrogen-bonding interactions, which are often essential for binding to biological targets. nih.gov

Emerging Research Avenues and Untapped Potential

The true potential of this compound lies in its utility as a molecular scaffold for the development of novel compounds, primarily in medicinal chemistry. The diarylmethanamine framework is a privileged structure found in numerous biologically active agents. The unique conformational constraints imposed by the 2,6-difluoro substitution pattern offer an opportunity to design molecules with high specificity for their biological targets.

An immediate and promising research avenue is the creation of a chemical library based on this scaffold. By functionalizing the amine group or modifying other positions on the biphenyl rings, a diverse set of derivatives can be synthesized. These derivatives could be screened against a wide range of biological targets, including:

Enzyme Inhibition: The incorporation of fluorinated amino acids and related structures has been successful in creating potent enzyme inhibitors. nih.gov Derivatives of the title compound could be investigated as inhibitors for kinases, proteases, or other enzyme classes relevant to diseases like cancer or inflammation.

Central Nervous System (CNS) Targets: The lipophilicity-enhancing effect of fluorine can improve a molecule's ability to cross the blood-brain barrier. researchgate.net This makes the scaffold a candidate for developing novel agents targeting CNS receptors and transporters involved in neurological and psychiatric disorders.

Materials Science: While less explored, aromatic amines and fluorinated biphenyls are valuable in materials science. acs.org The conjugated π-system of the biphenyl core suggests that polymers or materials derived from this scaffold could possess interesting electronic or optical properties for applications in organic electronics. acs.org

The untapped potential of this compound is therefore not as a standalone entity, but as a foundational building block for generating new chemical entities with tailored biological and physical properties.

Methodological Advancements for Future Studies

Future research on this compound and its derivatives will be significantly accelerated by leveraging a combination of advanced computational, synthetic, and analytical methodologies.

Computational and Theoretical Studies: Before undertaking extensive synthesis, Density Functional Theory (DFT) calculations should be employed. nih.govbohrium.com This computational method is invaluable for predicting the molecule's stable conformations, understanding its electronic properties through molecular electrostatic potential analysis, and estimating its global reactivity parameters. acs.orgacs.orgnih.gov Such in silico studies can guide the rational design of derivatives with optimized geometries for specific biological targets.

Synthetic and Characterization Methodologies: The synthesis of new derivatives will continue to rely on robust palladium-catalyzed cross-coupling reactions to modify the biphenyl core. acs.orgnih.gov For characterization, a comprehensive suite of spectroscopic techniques is essential. High-resolution NMR (including ¹H, ¹³C, and ¹⁹F), FT-IR, and high-resolution mass spectrometry (HRMS) are required to unambiguously confirm the structure of newly synthesized compounds. For definitive three-dimensional structural information, single-crystal X-ray diffraction is the gold standard and should be utilized whenever suitable crystals can be obtained. acs.orgnih.govnih.gov

Advanced Analytical Techniques: Should any derivatives show promise as therapeutic agents, advanced analytical methods will be crucial for studying their behavior in biological systems. Techniques like comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-qMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with selective extraction methods like solid-phase microextraction (SPME) or magnetic molecularly imprinted polymers (MMIPs), would be necessary for sensitive and accurate quantification in complex matrices like urine or plasma. nih.govnih.govjfda-online.com These methods are vital for future pharmacokinetic and metabolic profiling studies.

Research Area Methodology Purpose Relevant Citations
Computational Design Density Functional Theory (DFT)Predict 3D structure, electronic properties, and reactivity of new derivatives. acs.orgnih.govnih.govbohrium.com
Chemical Synthesis Suzuki-Miyaura CouplingEfficiently construct the core fluorinated biphenyl scaffold. acs.orgacs.orgnih.gov
Structural Verification NMR, FT-IR, HRMSConfirm the chemical identity and purity of synthesized compounds. nih.govnih.gov
Definitive Structure Single-Crystal X-ray DiffractionDetermine the precise three-dimensional molecular structure and packing. acs.orgnih.govnih.gov
Bioanalysis LC-MS/MS, GCxGC-qMSQuantify compounds and their metabolites in complex biological samples. nih.govnih.govjfda-online.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-(2,6-Difluorophenyl)phenyl]methanamine, and how is the product characterized?

  • Synthesis : A transition metal-free catalytic reduction method using 2,6-difluorobenzamide as a precursor, HBPin (pinacolborane) as a reducing agent, and an abnormal NHC-based potassium catalyst in dry toluene achieves an 89% yield .
  • Characterization : The product is confirmed via 1H^1H NMR (δ 8.56 ppm for NH3+_3^+, 4.04 ppm for CH2_2), 13C^{13}C NMR (δ 29.9 ppm for CH2_2), and mass spectrometry. Air-sensitive handling is required due to the amine's reactivity .

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Safety : The compound is air-sensitive and requires storage under inert gas (e.g., N2_2). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water and seek medical attention .
  • Regulatory Compliance : Classified under UN2735 (flammable liquid), with a flash point of 65°C. Avoid ignition sources and ensure proper ventilation .

Advanced Research Questions

Q. How can researchers optimize the catalytic reduction of 2,6-difluorobenzamide to improve yield and purity?

  • Catalyst Tuning : Adjust the NHC-based potassium catalyst's electronic properties to enhance boron intermediate formation.
  • Reaction Conditions : Optimize temperature (typically 80–100°C), solvent (toluene vs. THF), and stoichiometry of HBPin (4 equiv.) to minimize by-products .
  • Purification : Use recrystallization (e.g., HCl salt formation) or column chromatography for high-purity isolation .

Q. What strategies are effective in analyzing and resolving contradictory data in the synthesis and characterization of this compound?

  • By-Product Identification : Use LC-MS or GC-MS to detect impurities like oxidation products (e.g., aldehydes) or unreacted starting materials .
  • NMR Discrepancies : Compare 1H^1H and 13C^{13}C NMR shifts with computational models (DFT calculations) to validate assignments .

Q. What experimental approaches are used to study the biological interactions of this compound with neurotransmitter transporters?

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., 3H^3H-serotonin uptake inhibition) in transfected HEK293 cells expressing SERT (serotonin transporter) .
  • Structure-Activity Relationship (SAR) : Modify the difluorophenyl or amine moieties to assess impact on binding affinity and selectivity .

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